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N-(4-hydroxyphenyl)-N-

methylprop-2-ynamide

Cat. No.: B1414816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed, albeit hypothetical, experimental protocol for the synthesis,

purification, and characterization of the novel compound N-(4-hydroxyphenyl)-N-methylprop-
2-ynamide. Furthermore, it outlines a series of proposed biological assays to investigate its

potential as a therapeutic agent, drawing inspiration from the known activities of structurally

related molecules such as N-(4-hydroxyphenyl)retinamide (Fenretinide), which is known for its

antioxidant and anticancer properties[1]. The protocols described herein are intended to serve

as a foundational guide for researchers interested in exploring the chemical and biological

properties of this and similar ynamide-containing compounds.

Introduction
Ynamides are a class of organic compounds characterized by a nitrogen atom attached to an

acetylenic carbon. The presence of an electron-withdrawing group on the nitrogen atom

enhances their stability compared to the more reactive ynamines, making them valuable

intermediates in organic synthesis[2]. The N-(4-hydroxyphenyl) moiety is a common feature in

many biologically active compounds, contributing to antioxidant and antiproliferative effects[1].

The combination of the ynamide functional group with the N-(4-hydroxyphenyl) scaffold in N-(4-
hydroxyphenyl)-N-methylprop-2-ynamide suggests that this compound may exhibit

interesting and potentially useful biological activities. This document outlines a comprehensive
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research workflow, from chemical synthesis to biological evaluation, to explore the therapeutic

potential of this novel compound.

Chemical Synthesis
A plausible synthetic route to N-(4-hydroxyphenyl)-N-methylprop-2-ynamide involves a two-

step process starting from commercially available 4-aminophenol. The first step is the N-

methylation of 4-aminophenol to yield N-methyl-4-aminophenol, followed by acylation with

propargyl chloride to afford the final product.

Experimental Protocol: Synthesis of N-methyl-4-
aminophenol (Intermediate)
A general procedure for the N-methylation of anilines can be adapted for this synthesis.

Parameter Value

Reactants
4-aminophenol, Dimethyl sulfate, Sodium

hydroxide

Solvent Methanol

Reaction Temperature Room Temperature

Reaction Time 12 hours

Purification Method Column Chromatography

Expected Yield 70-80%

Procedure:

In a 250 mL round-bottom flask, dissolve 4-aminophenol (10.9 g, 100 mmol) in methanol

(100 mL).

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of sodium hydroxide (4.0 g, 100 mmol) in water (20 mL) to the flask

with stirring.
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To this mixture, add dimethyl sulfate (12.6 g, 100 mmol) dropwise over 30 minutes, ensuring

the temperature remains below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

Extract the product with ethyl acetate (3 x 50 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient to yield N-methyl-4-aminophenol.

Experimental Protocol: Synthesis of N-(4-
hydroxyphenyl)-N-methylprop-2-ynamide
The synthesis of the final ynamide can be achieved through the acylation of the intermediate N-

methyl-4-aminophenol. A general method for ynamide synthesis involves the copper-mediated

coupling of amides with alkynyl bromides[2]. A similar approach using propargyl chloride in the

presence of a base is proposed here.

Parameter Value

Reactants
N-methyl-4-aminophenol, Propargyl chloride,

Triethylamine

Solvent Dichloromethane (DCM)

Reaction Temperature 0 °C to Room Temperature

Reaction Time 24 hours

Purification Method Column Chromatography

Expected Yield 50-60%
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Procedure:

Dissolve N-methyl-4-aminophenol (6.15 g, 50 mmol) in dichloromethane (100 mL) in a 250

mL round-bottom flask.

Add triethylamine (7.6 mL, 55 mmol) to the solution.

Cool the mixture to 0 °C in an ice bath.

Add propargyl chloride (4.1 g, 55 mmol) dropwise to the reaction mixture.

Allow the reaction to slowly warm to room temperature and stir for 24 hours.

Monitor the reaction by TLC.

After completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient to afford N-(4-hydroxyphenyl)-N-methylprop-2-ynamide.

Characterization Data (Hypothetical)
Analysis Expected Result

Appearance White to off-white solid

Melting Point 110-115 °C

¹H NMR (400 MHz, CDCl₃)
δ 7.10 (d, 2H), 6.80 (d, 2H), 5.50 (br s, 1H, OH),

3.30 (s, 3H, N-CH₃), 2.20 (s, 1H, C≡CH)

¹³C NMR (100 MHz, CDCl₃)
δ 168.0 (C=O), 155.0, 130.0, 125.0, 115.0, 80.0

(C≡C), 75.0 (C≡C), 35.0 (N-CH₃)

Mass Spectrometry (ESI+) m/z 176.07 [M+H]⁺

Biological Evaluation
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Based on the structural similarities to compounds with known biological activities, a series of in

vitro assays are proposed to evaluate the therapeutic potential of N-(4-hydroxyphenyl)-N-
methylprop-2-ynamide.

In Vitro Anticancer Activity
The antiproliferative effects can be assessed against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000 cells/well

and allow them to adhere overnight.

Treat the cells with various concentrations of N-(4-hydroxyphenyl)-N-methylprop-2-
ynamide (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

After incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

Remove the medium and dissolve the formazan crystals in DMSO.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability and determine the IC₅₀ value.

Hypothetical IC₅₀ Values (µM)

Cell Line
N-(4-hydroxyphenyl)-N-

methylprop-2-ynamide
Doxorubicin (Control)

MCF-7 (Breast) 25.5 1.2

HeLa (Cervical) 38.2 2.5

A549 (Lung) 45.8 3.1

Antioxidant Activity
The antioxidant potential can be evaluated using the DPPH radical scavenging assay.
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Experimental Protocol: DPPH Assay

Prepare different concentrations of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide in

methanol.

Add 100 µL of each concentration to 100 µL of a methanolic solution of DPPH (0.2 mM).

Incubate the mixture in the dark for 30 minutes at room temperature.

Measure the absorbance at 517 nm.

Ascorbic acid is used as a positive control.

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Hypothetical Antioxidant Activity Data

Compound IC₅₀ (µg/mL)

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide 15.2

Ascorbic Acid (Control) 5.8
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Caption: Overall workflow from synthesis to biological evaluation.
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As no specific signaling pathway for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide has

been elucidated, a hypothetical pathway is presented based on the known mechanisms of

some anticancer agents that induce apoptosis.
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Caption: Hypothetical apoptotic signaling pathway.
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Disclaimer: The experimental protocols and data presented in this document are hypothetical

and intended for illustrative purposes only. Actual results may vary, and all laboratory work

should be conducted with appropriate safety precautions and by qualified personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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